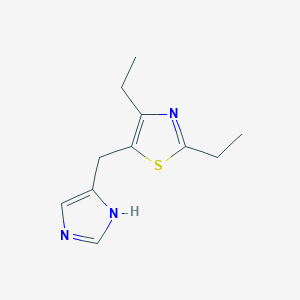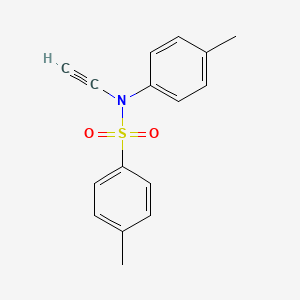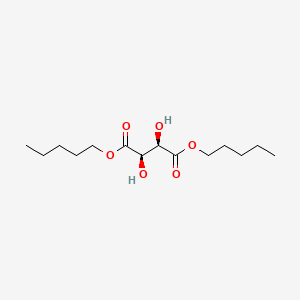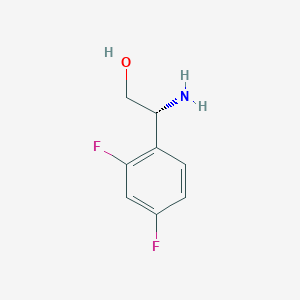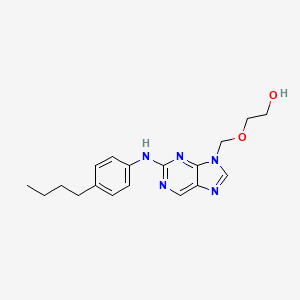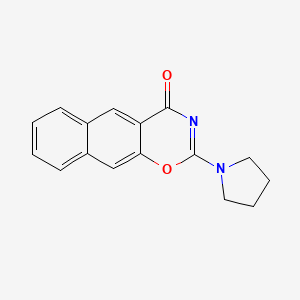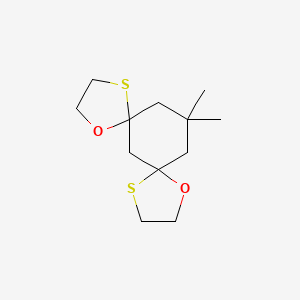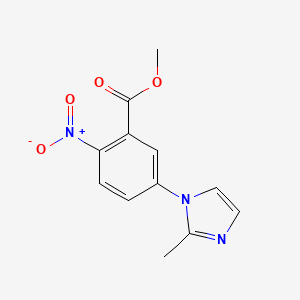![molecular formula C39H30BrN B12813984 N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes biphenyl groups and a brominated fluorenyl moiety. Its molecular formula is C44H32BrN, and it has a significant molecular weight.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl groups are synthesized through a Suzuki coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Bromination: The fluorenyl moiety is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amine Formation: The final step involves the formation of the amine group through a nucleophilic substitution reaction, where the biphenyl groups are attached to the brominated fluorenyl moiety using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom in the fluorenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with azide or cyano groups.
科学研究应用
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties.
作用机制
The mechanism of action of N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its hole-transporting properties in OLEDs.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound with similar electronic properties used in electronic devices.
Uniqueness
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine is unique due to its brominated fluorenyl moiety, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in advanced electronic and optoelectronic devices.
属性
分子式 |
C39H30BrN |
|---|---|
分子量 |
592.6 g/mol |
IUPAC 名称 |
7-bromo-9,9-dimethyl-N,N-bis(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C39H30BrN/c1-39(2)37-25-31(40)17-23-35(37)36-24-22-34(26-38(36)39)41(32-18-13-29(14-19-32)27-9-5-3-6-10-27)33-20-15-30(16-21-33)28-11-7-4-8-12-28/h3-26H,1-2H3 |
InChI 键 |
NQFPFBSWSHEREA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=C1C=C(C=C7)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


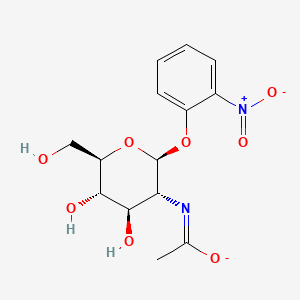
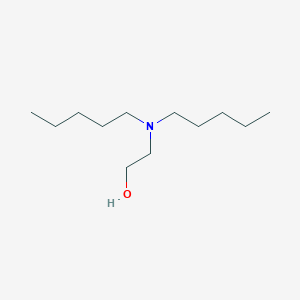
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)

